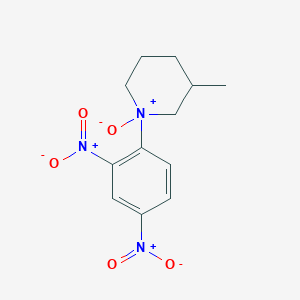
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the nitro positions .
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine involves its ability to act as a protonophore, disrupting the proton gradient across biological membranes. This leads to the uncoupling of oxidative phosphorylation, resulting in the dissipation of the proton motive force and the inhibition of ATP synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds.
2,4-Dinitro-o-cresol: Used as a pesticide and herbicide
Uniqueness
Its combination of a piperidine ring with a 2,4-dinitrophenyl group and a methyl group sets it apart from other similar compounds, making it a valuable subject for further research and development .
Propiedades
Número CAS |
110210-09-8 |
|---|---|
Fórmula molecular |
C12H15N3O5 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)-3-methyl-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C12H15N3O5/c1-9-3-2-6-15(20,8-9)12-5-4-10(13(16)17)7-11(12)14(18)19/h4-5,7,9H,2-3,6,8H2,1H3 |
Clave InChI |
NHHJSCAUWJYUHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
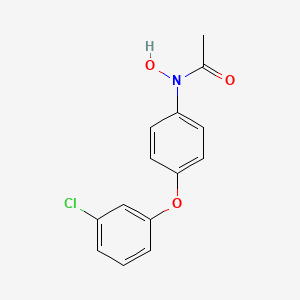

![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
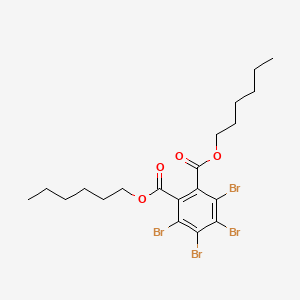


![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)

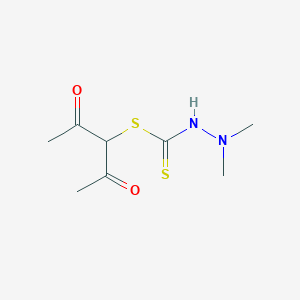

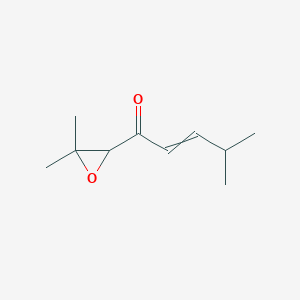
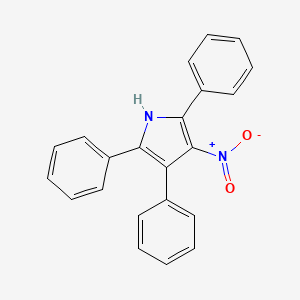
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
